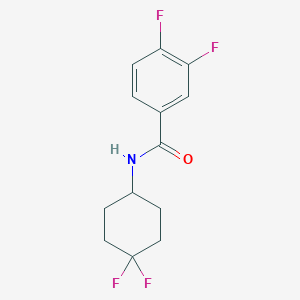

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

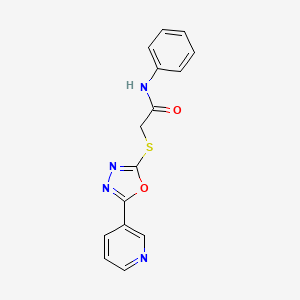

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide, also known as DFCB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DFCB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Semiaromatic Polyamides : Researchers synthesized new difluorobenzamide monomers to create semiaromatic polyamides with excellent thermal properties. These polyamides demonstrated good mechanical properties and melt flowability, making them suitable for melting processing (Guangming et al., 2016).

Investigation of Polymorphs of a Fluorinated Amide : A study discovered three polymorphs of a fluorinated amide, emphasizing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. The study provided insights into regulating the formation of these polymorphs and their mechanical properties (Mondal et al., 2017).

Study on Short C–H⋯F Interactions : This research involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, exploring crystal structure analyses and conformational analyses. It provided an understanding of the relationships between fluorine substitution patterns and molecular aggregation (Mocilac et al., 2016).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : This study describes a mild, amide-directed fluorination of various C-H bonds mediated by iron. It demonstrated a broad substrate scope and functional group tolerance without noble metal additives (Groendyke et al., 2016).

Gelation of Ionic Liquids by Polymeric Electrolytes : Research involved synthesizing gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The ionogels created had high gel-sol transition temperatures and significant rheological properties (Nagasawa et al., 2012).

Carbonylative Formation of N-acetyl-2,6-difluorobenzamide : A study on the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation of 2,6-difluorobenzamide with Ni(II) complex supported with phosphine ligands (Wang et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is Poly (ADP-ribose) Polymerase 1 (PARP-1) . PARP-1 is a protein that plays a crucial role in DNA repair and cellular processes .

Mode of Action

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide acts as a selective inhibitor of PARP-1 . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1. As a result, it leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide affects the DNA repair pathway . By inhibiting PARP-1, the compound suppresses DNA repair, making it a promising therapeutic option for tumors with DNA repair defects .

Pharmacokinetics

The compound’s selective inhibition of parp-1 suggests it may have favorable pharmacokinetic properties .

Result of Action

The selective inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide results in the suppression of DNA repair. This can lead to the death of cancer cells, particularly those with DNA repair defects .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO/c14-10-2-1-8(7-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTVXHDLALLFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)

![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)